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molecular formula C18H15N3O3 B8279028 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic Acid

3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic Acid

Cat. No. B8279028
M. Wt: 321.3 g/mol
InChI Key: VTWKMMRTCFYHHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863314B2

Procedure details

To a stirred solution of 3-hydrazino-4-methyl-benzoic acid hydrochloride 2 (242 mg, 1.19 mmol, 1.0 eq) in 25 mL of ethanol was added 2-benzoyl-3-phenylamino-acrylonitrile 4 (296 mg, 1.19 mmol, 1.0 eq, preparation: Grothasu, Davis, J. Am. Chem. Soc., 58, 1334 (1936)) and triethylamine (161 μL, 1.19 mmol, 1.0 eq) and the mixture was heated to 65° C. All solids dissolved when temperature reached 65° C. After three hours, LC-MS indicates consumption of the hydrazine. The solids were filtered to provide 3-(5-amino-4-benzoyl-pyrazol-1-yl)-4-methyl-benzoic acid 5 (95 mg, 25%) as a beige solid: HPLC (4 minute gradient) tR 2.10 min;
Quantity
242 mg
Type
reactant
Reaction Step One
Name
2-benzoyl-3-phenylamino-acrylonitrile
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
161 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N(C1C=C(C=CC=1C)C(NOC)=[O:7])N.[NH2:15][C:16]1[N:20]([C:21]2[CH:22]=[C:23]([CH:29]=[CH:30][C:31]=2[CH3:32])[C:24](NOC)=[O:25])[N:19]=[CH:18][C:17]=1[C:33](=[O:41])[C:34]1[CH:39]=[CH:38][CH:37]=[C:36](I)[CH:35]=1.C(N(CC)CC)C>C(O)C>[NH2:15][C:16]1[N:20]([C:21]2[CH:22]=[C:23]([CH:29]=[CH:30][C:31]=2[CH3:32])[C:24]([OH:25])=[O:7])[N:19]=[CH:18][C:17]=1[C:33](=[O:41])[C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
242 mg
Type
reactant
Smiles
N(N)C=1C=C(C(=O)NOC)C=CC1C
Name
2-benzoyl-3-phenylamino-acrylonitrile
Quantity
296 mg
Type
reactant
Smiles
NC1=C(C=NN1C=1C=C(C(=O)NOC)C=CC1C)C(C1=CC(=CC=C1)I)=O
Name
Quantity
161 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
All solids dissolved when temperature
CUSTOM
Type
CUSTOM
Details
reached 65° C
CUSTOM
Type
CUSTOM
Details
consumption of the hydrazine
FILTRATION
Type
FILTRATION
Details
The solids were filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C=NN1C=1C=C(C(=O)O)C=CC1C)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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